Viminol R2 Isomer Exhibits 5.5× Greater Potency than Morphine at μ-Opioid Receptors
Among the six stereoisomers of viminol, only the 1S-(R,R)-disecbutyl isomer (R2 isomer) exhibits potent μ-opioid receptor (MOR) agonism. This specific isomer demonstrates approximately 5.5-fold greater potency than morphine in μ-opioid receptor activation assays [1]. In contrast, four of the six stereoisomers are inactive, and the S2 isomer acts as an antagonist, contributing to the racemate's mixed agonist-antagonist profile [1]. This stereochemical specificity is unique among clinically used opioid analgesics and provides a defined molecular tool for dissecting opioid receptor signaling pathways.
| Evidence Dimension | μ-Opioid Receptor Agonist Potency |
|---|---|
| Target Compound Data | 5.5× morphine potency (R2 isomer) |
| Comparator Or Baseline | Morphine (reference standard) |
| Quantified Difference | 5.5-fold higher potency |
| Conditions | In vitro μ-opioid receptor binding/activation assays |
Why This Matters
For researchers studying structure-activity relationships or biased signaling at opioid receptors, viminol provides a stereochemically defined agonist (R2) and antagonist (S2) pair within a single molecular scaffold, enabling precise mechanistic studies without confounding off-target effects from unrelated chemotypes.
- [1] Della Bella, D., et al. (1973). Agonistic and antagonistic properties of diastereoisomers in a new central analgesic. Nature New Biology, 241, 282. View Source
